Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792737
InChI: InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-3-7-14-12)9-4-2-5-10(13)8-9/h2,4-5,8,14H,3,6-7H2,1H3
SMILES:
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC17792737

Molecular Formula: C12H14BrNO2

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate -

Specification

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
IUPAC Name methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-3-7-14-12)9-4-2-5-10(13)8-9/h2,4-5,8,14H,3,6-7H2,1H3
Standard InChI Key LUMNNGQCPSHNSU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCCN1)C2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Features

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate (IUPAC name: methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate) is a bicyclic compound with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol. Its structure comprises a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 2-position with both a 3-bromophenyl group and a methyl ester moiety. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, making it amenable to cross-coupling reactions such as Suzuki-Miyaura couplings.

The compound’s stereochemistry is defined by the pyrrolidine ring’s chair-like conformation, which influences its interactions in biological systems. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 1.59–2.75 (m, pyrrolidine protons), 3.69 (d, CH₂), 6.95–7.62 (m, aromatic protons) .

  • IR (KBr): 3382 cm⁻¹ (N–H stretch), 1671 cm⁻¹ (C=O stretch) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄BrNO₂
Molecular Weight284.15 g/mol
IUPAC NameMethyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate
CAS NumberNot publicly disclosed
SMILESCOC(=O)C1(CCCN1)C2=CC(=CC=C2)Br
SolubilitySoluble in acetone, ethyl acetate

Synthetic Methodologies

Conventional Synthesis from L-Proline Derivatives

A widely reported route involves modifying L-proline, a naturally occurring pyrrolidine-containing amino acid. The synthesis proceeds via:

  • Chlorination: Treatment of L-proline with phosphorus pentachloride (PCl₅) in acetyl chloride yields pyrrolidine-2-carbonyl chloride .

  • Esterification: Reaction with methanol under acidic conditions forms the methyl ester.

  • Bromophenyl Introduction: Suzuki coupling with 3-bromophenylboronic acid in the presence of a palladium catalyst.

This method achieves moderate yields (52–68%) but requires stringent anhydrous conditions .

Metal-Free Catalyzed Annulation

Recent advancements employ iodine/potassium carbonate (I₂/K₂CO₃) in tetrahydrofuran (THF) at 80°C to construct the pyrrolidine ring via a three-component reaction . This approach avoids transition metals, simplifying purification and reducing toxicity. The reaction mechanism involves:

  • Iodine Activation: I₂ generates electrophilic iodine species that facilitate C–N bond formation.

  • Cyclization: Nucleophilic attack by the amine group on an activated alkyne or alkene forms the pyrrolidine core .

Table 2: Comparison of Synthetic Methods

MethodYield (%)ConditionsAdvantages
L-Proline Modification52–68Anhydrous, Pd catalystHigh stereochemical control
I₂/K₂CO₃ Catalysis75–89THF, 80°CMetal-free, scalable

Applications in Medicinal Chemistry

Anticonvulsant Agents

Structural analogs of methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate, such as N-(4-chlorophenyl)pyrrolidine-2-carboxamide, exhibit potent anticonvulsant activity in maximal electroshock (MES) tests . At 30 mg/kg, these compounds suppress seizures comparably to phenytoin, a first-line antiepileptic drug . The bromophenyl moiety enhances blood-brain barrier permeability, while the ester group improves metabolic stability.

Antimicrobial Activity

Pyrrolidine derivatives bearing halogenated aryl groups demonstrate broad-spectrum antimicrobial effects. For example, 3-bromo-substituted analogs inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The mechanism likely involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.

Recent Advancements in Industrial Applications

Peptide Mimetics

The compound’s rigid pyrrolidine scaffold serves as a proline mimic in peptide synthesis, enhancing conformational stability in drug candidates. For instance, its incorporation into thrombin inhibitors improves oral bioavailability by reducing enzymatic degradation .

Catalytic Asymmetric Synthesis

Patent literature discloses its use in synthesizing enantiomerically pure intermediates for kinase inhibitors. A 2020 patent (US11286249B2) describes a tert-butyl-protected derivative as a key chiral building block in producing Bruton’s tyrosine kinase (BTK) inhibitors .

Biological and Pharmacokinetic Profile

In Vitro Metabolism

Hepatic microsomal studies indicate rapid ester hydrolysis to the corresponding carboxylic acid, followed by phase II glucuronidation. The metabolite retains weak anticonvulsant activity (EC₅₀ = 45 µM vs. parent EC₅₀ = 12 µM) .

Toxicity Data

Acute toxicity (LD₅₀) in rodent models exceeds 500 mg/kg, with no neurotoxicity observed at therapeutic doses . Chronic exposure studies are pending.

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